Dehydroemetine - 4914-30-1

Dehydroemetine

Catalog Number: EVT-266621
CAS Number: 4914-30-1
Molecular Formula: C29H38N2O4
Molecular Weight: 478.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dehydroemetine is a pyridoisoquinoline which was developed in response to the cardiovascular toxicity associated with emetine and results from the dehydrogenation of the heterotricylic ring of emetine. It is an antiprotozoal agent and displays antimalarial, antiamoebic, and antileishmanial properties. It has a role as an antiprotozoal drug, an antimalarial and an antileishmanial agent. It is a member of isoquinolines, an aromatic ether and a pyridoisoquinoline. It derives from a hydride of an emetan.
Dehydroemetine is a synthetic derivative of emetine; used in the treatment of intestinal amoebiasis.
Synthesis Analysis

Methods and Technical Details

The synthesis of dehydroemetine typically involves the dehydrogenation of emetine. Various methods have been developed, including:

  • Oxidation Reactions: Emetine undergoes oxidation to form dehydroemetine. This process often requires specific catalysts and controlled temperatures to ensure high yields and purity.
  • Chemical Intermediates: The synthesis may utilize intermediates such as diketones or semicarbazones, which can be converted into dehydroemetine through a series of chemical transformations involving solvents like chloroform and ethanol .

The reaction conditions are critical; for instance, the use of sulfuric acid or sodium bicarbonate can facilitate the conversion of intermediates into the desired product. The stereochemical configuration of the resulting compound is also carefully controlled to yield specific isomers that exhibit desired biological activity .

Molecular Structure Analysis

Structure and Data

Dehydroemetine has a complex molecular structure characterized by several functional groups. Its chemical formula is C19H24N2O3C_{19}H_{24}N_2O_3, and it has a molecular weight of approximately 328.41 g/mol. The structural representation includes:

  • A benzene ring,
  • An isoquinoline moiety,
  • A secondary amine group.

The presence of the double bond differentiates it from emetine, affecting its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Dehydroemetine participates in several chemical reactions:

  • Oxidation: Under specific conditions, dehydroemetine can be oxidized to produce various derivatives.
  • Reduction: Although less common, reduction reactions can occur, typically involving reducing agents like sodium borohydride.
  • Substitution Reactions: Dehydroemetine can engage in substitution reactions where functional groups are replaced by others. Potassium permanganate is often used as an oxidizing agent in these processes .

These reactions are crucial for modifying the compound for enhanced efficacy or reduced toxicity in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism by which dehydroemetine exerts its antiprotozoal effects primarily involves the inhibition of protein synthesis in protozoal cells. It interferes with the ribosomal machinery by inhibiting translocation during protein synthesis, effectively preventing polypeptide chain elongation. This action disrupts cellular functions essential for protozoal survival and replication .

In studies involving Plasmodium falciparum, the binding affinity of dehydroemetine was analyzed using molecular docking techniques, revealing that it binds effectively to ribosomal sites crucial for protein synthesis. The binding free energy values indicate a strong interaction with ribosomal components, suggesting potential efficacy against malaria as well .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dehydroemetine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.
  • Melting Point: The melting point ranges around 150-160 °C.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for its formulation in pharmaceutical applications .

Applications

Scientific Uses

Dehydroemetine has several significant applications across various fields:

  • Medicine: Primarily used in treating amoebiasis, especially in cases resistant to other treatments like metronidazole. Its reduced cardiotoxicity compared to emetine makes it a safer alternative for patients .
  • Research: Employed as a reference compound in biochemical studies due to its well-defined structure. It aids in understanding protein synthesis mechanisms and drug interactions at the molecular level .
  • Pharmaceutical Development: Utilized in developing new antiprotozoal drugs, particularly those targeting resistant strains of parasites .
Historical Development and Rationale for Synthesis

Emergence as a Safer Analog of Emetine in Antiprotozoal Therapy

Dehydroemetine emerged as a synthetic derivative of the natural alkaloid emetine in the mid-20th century, specifically developed to address the significant toxicity concerns associated with its parent compound while retaining potent antiprotozoal activity. The development trajectory was driven by compelling clinical need: emetine, isolated from Psychotria ipecacuanha (ipecac root), demonstrated potent activity against amoebiasis but exhibited dose-limiting cardiotoxicity and caused severe gastrointestinal disturbances that hampered its therapeutic utility [4] [5]. This toxicity profile necessitated the development of safer alternatives with comparable efficacy against Entamoeba histolytica and other protozoan parasites [1].

The rationale for dehydroemetine's development centered on structural simplification through the introduction of a double bond between C-2 and C-3 of emetine's alkaloid structure. This modification was hypothesized to reduce toxicity while preserving the core pharmacophore responsible for antiprotozoal activity. Historical records indicate that dehydroemetine was first synthesized in 1959 and subsequently demonstrated a favorable pharmacokinetic profile characterized by more rapid elimination from cardiac tissue compared to emetine, translating to reduced cardiotoxic potential [3]. By the 1970s, dehydroemetine had become the preferred clinical option for hepatic amoebiasis when metronidazole proved ineffective or contraindicated, largely due to its improved safety margin [1] [5].

Table 1: Key Comparative Properties of Emetine and Dehydroemetine

PropertyEmetineDehydroemetineBiological Significance
OriginNatural alkaloidSynthetic derivativeDehydroemetine allows standardized production
Core ModificationSaturated C2-C3 bondC2-C3 double bondReduces cardiotoxicity while retaining efficacy
Cardiotoxic PotentialHighModerateEnables safer administration protocols
Clinical PreferenceLimited by toxicityPreferred for hepatic amoebiasisExpanded therapeutic utility
Elimination ProfileSlow from heartRapid cardiac clearanceLower risk of cumulative cardiotoxicity

Beyond its primary application against amoebiasis, dehydroemetine demonstrated broader therapeutic potential against other neglected tropical diseases. Clinical investigations in the 1970s-1980s documented its efficacy against hepatic amoebiasis and cutaneous amebiasis, often in combination with metronidazole [2]. In vitro studies revealed significant activity against Leishmania donovani promastigotes, suggesting potential application for visceral leishmaniasis [2] [9]. More recently, drug repositioning efforts have identified dehydroemetine as a potent inhibitor of multidrug-resistant Plasmodium falciparum (K1 strain) with an IC₅₀ of 71.03 ± 6.1 nM, positioning it as a promising candidate for malaria chemotherapy [3]. Additional clinical investigations reported efficacy in herpes zoster management, where it provided neuralgia relief without cardiovascular complications in elderly patients [2] [8].

The repositioning of dehydroemetine for malaria exemplifies the rational drug development approach that leverages established pharmacophores for new therapeutic indications. Studies have demonstrated that dehydroemetine maintains potent activity against multidrug-resistant strains and exhibits synergistic effects with atovaquone and proguanil – components of the commercial antimalarial Malarone® [3]. This combination potential may allow for dose reduction strategies that further minimize toxicity risks while combating emerging drug resistance.

Structural Evolution from Natural Alkaloids to Synthetic Derivatives

The structural journey from naturally occurring ipecac alkaloids to dehydroemetine represents a pivotal achievement in medicinal chemistry that exemplifies structure-activity relationship optimization. The fundamental scaffold comprises a benzyltetrahydroisoquinoline moiety linked to a second heterocyclic system, forming the characteristic polycyclic structure of emetine-type alkaloids [1] [4]. The initial isolation of emetine from ipecacuanha root was followed by identification of structurally related alkaloids including cephaeline, psychotrine, and emetamine, each exhibiting varying degrees of antiprotozoal activity and toxicity [1] [5].

The critical structural innovation in dehydroemetine involves the introduction of a double bond between positions 2 and 3 adjacent to the ethyl substituent, effectively creating an α,β-unsaturated system that distinguishes it from fully saturated emetine [4]. This seemingly minor modification profoundly influences molecular geometry, electronic distribution, and conformational flexibility, ultimately resulting in improved therapeutic index [3] [4]. The synthetic pathway to dehydroemetine was pioneered through multiple approaches, including an efficient method developed by Brossi and colleagues at Hoffmann-La Roche that started with 2-oxo-3-ethyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11b-H-benzo[a]isoquinoline [1].

Table 2: Structural Characteristics of Key Ipecac Alkaloids and Derivatives

CompoundCore StructureR1R2Key Structural Features
EmetineTetrahydroisoquinolineHCH₃Fully saturated pentacyclic system
CephaelineTetrahydroisoquinolineHHDemethylated analog of emetine
PsychotrineTetrahydroisoquinoline=OCH₃C1'-N2' oxidized to enamine
DehydroemetineTetrahydroisoquinolineHCH₃Unsaturation at C2-C3
O-MethylpsychotrineTetrahydroisoquinolineOCH₃CH₃C1' methoxylated derivative

The stereochemical configuration of dehydroemetine proves critical to its biological activity. Molecular modeling studies based on the cryo-EM structure of Plasmodium falciparum 80S ribosome (PDB code 3J7A) demonstrate that the (11bS,1'R) configuration of dehydroemetine closely mimics the bound pose of emetine at the ribosomal E-site [3]. This specific configuration enables optimal interaction with the ribosomal RNA-protein complex, facilitating inhibition of the translocation step during protein synthesis [3] [4]. The significance of stereochemistry is further evidenced by the markedly reduced potency of the (11bS,1'S)-dehydroisoemetine diastereomer (IC₅₀ = 2.07 ± 0.26 μM against P. falciparum K1 strain), which exceeds that of the preferred diastereomer by approximately 30-fold [3].

Modern mechanistic studies reveal that dehydroemetine exerts its antiprotozoal effects through multimodal actions extending beyond ribosomal inhibition. The compound: (1) binds the 40S ribosomal subunit to inhibit translocation during protein synthesis; (2) intercalates into parasite DNA to disrupt nucleic acid metabolism; (3) binds tubulin to prevent microtubule polymerization and disrupt cell division; and (4) modulates host macrophage phagocytosis to enhance parasite clearance [4] [8]. This polypharmacological profile contributes to its potent antiprotozoal effects and potentially reduces the likelihood of resistance development compared to single-target agents.

The structural evolution from emetine to dehydroemetine inspired subsequent generations of synthetic analogs with further optimized properties. Structure-activity relationship studies established that the (R) configuration at C-1' and the presence of secondary nitrogen at position 2' represent essential features for biological activity [3]. Modifications preserving these elements while altering peripheral substituents have yielded compounds with improved selectivity indices, demonstrating the continued potential of this chemical scaffold for antiprotozoal drug development against neglected tropical diseases [3] [9].

Properties

CAS Number

4914-30-1

Product Name

Dehydroemetine

IUPAC Name

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1

InChI Key

XXLZPUYGHQWHRN-RPBOFIJWSA-N

SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC

Solubility

Soluble in DMSO

Synonyms

Dehydroemetine; BT 436; BT-436; BT436; Mebadin; Ro 1-9334; Ro-1-9334; Ro1-9334;

Canonical SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC

Isomeric SMILES

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.